Cas no 1806601-08-0 (3-(3-Bromopropyl)-2-(methylthio)mandelic acid)

3-(3-Bromopropyl)-2-(methylthio)mandelic acid is a specialized organic compound featuring a bromopropyl side chain and a methylthio-substituted mandelic acid core. Its structural design makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The bromopropyl group offers reactivity for further functionalization, while the methylthio moiety enhances stability and influences stereochemical properties. This compound is particularly useful in nucleophilic substitution reactions and as a precursor for chiral synthesis. Its well-defined molecular structure ensures consistent performance in research applications, making it a reliable choice for chemists working on complex molecular frameworks.
3-(3-Bromopropyl)-2-(methylthio)mandelic acid structure
1806601-08-0 structure
Product name:3-(3-Bromopropyl)-2-(methylthio)mandelic acid
CAS No:1806601-08-0
MF:C12H15BrO3S
MW:319.214701890945
CID:4940063

3-(3-Bromopropyl)-2-(methylthio)mandelic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Bromopropyl)-2-(methylthio)mandelic acid
    • Inchi: 1S/C12H15BrO3S/c1-17-11-8(5-3-7-13)4-2-6-9(11)10(14)12(15)16/h2,4,6,10,14H,3,5,7H2,1H3,(H,15,16)
    • InChI Key: OOTVFKIPJWCHCW-UHFFFAOYSA-N
    • SMILES: BrCCCC1C=CC=C(C(C(=O)O)O)C=1SC

Computed Properties

  • Exact Mass: 317.99253 g/mol
  • Monoisotopic Mass: 317.99253 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 319.22
  • XLogP3: 2.7
  • Topological Polar Surface Area: 82.8

3-(3-Bromopropyl)-2-(methylthio)mandelic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015026901-500mg
3-(3-Bromopropyl)-2-(methylthio)mandelic acid
1806601-08-0 97%
500mg
782.40 USD 2021-06-18
Alichem
A015026901-250mg
3-(3-Bromopropyl)-2-(methylthio)mandelic acid
1806601-08-0 97%
250mg
480.00 USD 2021-06-18
Alichem
A015026901-1g
3-(3-Bromopropyl)-2-(methylthio)mandelic acid
1806601-08-0 97%
1g
1,475.10 USD 2021-06-18

3-(3-Bromopropyl)-2-(methylthio)mandelic acid Related Literature

Additional information on 3-(3-Bromopropyl)-2-(methylthio)mandelic acid

Introduction to 3-(3-Bromopropyl)-2-(methylthio)mandelic Acid (CAS No. 1806601-08-0) and Its Emerging Applications in Chemical Biology

3-(3-Bromopropyl)-2-(methylthio)mandelic acid, identified by the chemical compound code CAS No. 1806601-08-0, is a specialized organic molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, including a bromopropyl side chain and a methylthio substituent on the mandelic acid backbone, presents a versatile platform for the development of novel bioactive molecules. The strategic placement of these functional groups not only enhances its reactivity but also opens up possibilities for diverse applications in drug discovery and molecular imaging.

The structural composition of 3-(3-Bromopropyl)-2-(methylthio)mandelic acid makes it an intriguing candidate for further exploration. The bromopropyl moiety, with its electrophilic nature, facilitates nucleophilic substitution reactions, making it valuable for constructing more complex molecules through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Concurrently, the methylthio group introduces sulfur into the structure, which can participate in various biochemical interactions, including binding to thiol-containing proteins or enzymes. This dual functionality positions the compound as a promising intermediate in synthetic chemistry and a potential scaffold for therapeutic agents.

In recent years, there has been growing interest in leveraging structurally diverse molecules like 3-(3-Bromopropyl)-2-(methylthio)mandelic acid for therapeutic intervention. One of the most compelling areas of research involves its application in oncology. The ability to modulate protein-protein interactions or enzyme activities through small molecules is crucial for developing targeted therapies. The unique structural features of this compound allow it to interact with biological targets in novel ways, potentially leading to the discovery of new chemotherapeutic agents. For instance, studies have suggested that compounds with similar structural motifs may interfere with signaling pathways involved in cancer cell proliferation and survival.

Furthermore, the field of molecular imaging has seen significant advancements with the development of probes that can selectively bind to disease markers or biological processes. The reactivity and binding properties of 3-(3-Bromopropyl)-2-(methylthio)mandelic acid make it an excellent candidate for designing contrast agents for magnetic resonance imaging (MRI) or positron emission tomography (PET). By incorporating radioactive isotopes or fluorophores into derivatives of this compound, researchers can develop highly sensitive tools for diagnosing and monitoring various diseases non-invasively.

The pharmaceutical industry has also been exploring the potential of 3-(3-Bromopropyl)-2-(methylthio)mandelic acid as a building block for drug candidates. Its ability to undergo further chemical modifications allows medicinal chemists to fine-tune its pharmacological properties. For example, replacing the bromine atom with other functional groups or introducing additional substituents can alter its solubility, bioavailability, and target specificity. Such modifications are essential steps in optimizing lead compounds for clinical use.

Recent studies have highlighted the role of sulfur-containing compounds in modulating inflammatory responses and immune function. The methylthio group in 3-(3-Bromopropyl)-2-(methylthio)mandelic acid is particularly noteworthy in this context. Sulfur-based molecules have been shown to interact with thioredoxin reductase and other enzymes involved in redox signaling, which plays a critical role in maintaining cellular homeostasis. By targeting these pathways, compounds like this one may offer novel strategies for treating inflammatory diseases and autoimmune disorders.

The synthesis of 3-(3-Bromopropyl)-2-(methylthio)mandelic acid itself is an intricate process that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal catalysis and flow chemistry, have been employed to streamline the production process. These methods not only improve efficiency but also minimize waste, aligning with the principles of green chemistry. The availability of high-quality starting materials and well-established synthetic routes has made it feasible to explore the full potential of this compound in various research applications.

The versatility of 3-(3-Bromopropyl)-2-(methylthio)mandelic acid extends beyond pharmaceutical applications. In agrochemical research, structurally related compounds have been investigated for their potential as pesticides or plant growth regulators. The ability to design molecules that interact specifically with biological targets in plants could lead to more effective and environmentally friendly agricultural practices.

As our understanding of biological systems continues to evolve, so does the demand for innovative tools to study these processes at a molecular level. The development of probes and inhibitors based on compounds like 3-(3-Bromopropyl)-2-(methylthio)mandelic acid will continue to play a crucial role in advancing biomedical research. By providing researchers with powerful molecular tools, this compound contributes to our ability to unravel complex biological mechanisms and develop new therapeutic strategies.

In conclusion,3-(3-Bromopropyl)-2-(methylthio)mandelic acid (CAS No. 1806601-08-0) represents a fascinating molecule with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable asset in drug discovery, molecular imaging, and fundamental biological research. As ongoing studies continue to uncover new possibilities for this compound, its significance in advancing scientific knowledge and therapeutic innovation is set to grow even further.

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